molecular formula C27H22N4O3S B2488201 methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate CAS No. 868148-10-1

methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate

Cat. No.: B2488201
CAS No.: 868148-10-1
M. Wt: 482.56
InChI Key: PNXVJHQALNKXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate is a useful research compound. Its molecular formula is C27H22N4O3S and its molecular weight is 482.56. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research into chromeno[4,3-b]pyridine derivatives, for instance, has highlighted their computational ADME (Absorption, Distribution, Metabolism, and Excretion) properties and molecular docking studies, revealing significant anticancer activities, particularly against breast cancer cell lines like MCF-7. These compounds, including ones with oxolone moieties, have shown high activity, indicating their promise in anticancer drug development (Ghada E. Abd El Ghani, M. A. Elmorsy, Mona E. Ibrahim, 2022).

Synthesis and Characterization

The synthesis of novel chromeno and triazolopyrimidine derivatives has been extensively documented. For example, the creation of 2-methyl and 2-cyanomethyl-12-aryl-8,12-dihydro-9H-chromeno derivatives through cyclization reactions showcases the structural diversity achievable within this chemical space. Such efforts are fundamental in expanding the library of compounds for further biological evaluation (B. Li, Zhong‐Xia Wang, Zheng Xing, Li-Zhuang Chen, G. Han, 2015).

Antimicrobial Activity

Compounds with chromeno and pyrido[2,3-d][1,2,4] triazine frameworks have also been synthesized and assessed for their antimicrobial properties. Novel synthetic routes have led to heteroannulated compounds displaying variable inhibitory effects on tested microorganisms, indicating their potential as antimicrobial agents (Esam S Allehyani, 2022).

Structural Analysis and Antimicrobial Properties

Furthermore, structural characterization studies have been paired with antimicrobial activity assessments, revealing that certain benzo[h]chromeno and triazolopyrimidine derivatives exhibit significant antibacterial activities. These findings underscore the potential of such compounds in addressing microbial resistance (R. M. Okasha, Fawzia F. Albalawi, T. H. Afifi, A. Fouda, Al-Anood M Al-Dies, A. El-Agrody, 2016).

Properties

IUPAC Name

methyl 4-[11-(4-methylsulfanylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S/c1-33-26(32)18-9-7-17(8-10-18)25-22-23(20-5-3-4-6-21(20)34-25)30-27-28-15-29-31(27)24(22)16-11-13-19(35-2)14-12-16/h3-15,24-25H,1-2H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXVJHQALNKXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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